(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid is a chiral compound with a unique structure that includes a naphthalene ring attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a substitution reaction, where a naphthyl group is attached to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The naphthyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones or aldehydes, while reduction may produce naphthyl alcohols.
Scientific Research Applications
(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Cytosine-containing compounds: These compounds are used in antiviral drug development and nucleic acid research.
Uniqueness
(3R,4S)-rel-4-(Naphthalen-1-yl)pyrrolidine-3-carboxylic acid is unique due to its chiral structure and the presence of both a naphthalene ring and a pyrrolidine ring. This combination of features makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(3R,4S)-4-naphthalen-1-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14-9-16-8-13(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,13-14,16H,8-9H2,(H,17,18)/t13-,14+/m1/s1 |
InChI Key |
NLVXTQPLGJBYLL-KGLIPLIRSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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